molecular formula C17H23N5O4S B6537625 ethyl 4-{2-[(6-cyclopropaneamidopyridazin-3-yl)sulfanyl]acetyl}piperazine-1-carboxylate CAS No. 1021254-70-5

ethyl 4-{2-[(6-cyclopropaneamidopyridazin-3-yl)sulfanyl]acetyl}piperazine-1-carboxylate

Cat. No. B6537625
CAS RN: 1021254-70-5
M. Wt: 393.5 g/mol
InChI Key: MFJQOMCSEFEMMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{2-[(6-cyclopropaneamidopyridazin-3-yl)sulfanyl]acetyl}piperazine-1-carboxylate is a useful research compound. Its molecular formula is C17H23N5O4S and its molecular weight is 393.5 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 4-{2-[(6-cyclopropaneamidopyridazin-3-yl)sulfanyl]acetyl}piperazine-1-carboxylate is 393.14707541 g/mol and the complexity rating of the compound is 551. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ethyl 4-{2-[(6-cyclopropaneamidopyridazin-3-yl)sulfanyl]acetyl}piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-{2-[(6-cyclopropaneamidopyridazin-3-yl)sulfanyl]acetyl}piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bioconjugation and Imaging Agents

The piperazine moiety allows for bioconjugation with biomolecules. Scientists can attach fluorescent dyes, radionuclides, or other imaging probes to the compound. Ethyl 4-{2-[(6-cyclopropaneamidopyridazin-3-yl)sulfanyl]acetyl}piperazine-1-carboxylate-based imaging agents could be valuable for molecular imaging, diagnostics, or targeted therapy.

These applications highlight the compound’s versatility and potential impact across diverse scientific disciplines. Keep in mind that further research and experimental validation are essential to fully unlock its capabilities . If you need more information or additional applications, feel free to ask!

properties

IUPAC Name

ethyl 4-[2-[6-(cyclopropanecarbonylamino)pyridazin-3-yl]sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O4S/c1-2-26-17(25)22-9-7-21(8-10-22)15(23)11-27-14-6-5-13(19-20-14)18-16(24)12-3-4-12/h5-6,12H,2-4,7-11H2,1H3,(H,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJQOMCSEFEMMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(C=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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